2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine
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Overview
Description
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine is an organic compound with the molecular formula C13H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a methoxyphenylmethoxy group at the sixth position of the pyridine ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 6-[(4-methoxyphenyl)methoxy]pyridine. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 6-[(4-methoxyphenyl)methoxy]pyridine, is prepared by reacting 4-methoxybenzyl alcohol with 6-hydroxypyridine in the presence of a base such as sodium hydroxide.
Bromination: The bromination of 6-[(4-methoxyphenyl)methoxy]pyridine is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyphenylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved in its action are subject to ongoing research and may vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but lacks the methoxyphenylmethoxy group.
2-Bromo-6-methylpyridine: Contains a methyl group instead of the methoxyphenylmethoxy group.
2,6-Dibromopyridine: Contains an additional bromine atom at the sixth position.
Uniqueness
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine is unique due to the presence of the methoxyphenylmethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with specific biological targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABHNMKMUZREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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